molecular formula C7H4ClFN2 B15071597 3-Chloro-7-fluoro-1H-indazole

3-Chloro-7-fluoro-1H-indazole

Cat. No.: B15071597
M. Wt: 170.57 g/mol
InChI Key: QCBYAQQYSIIIRY-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid and under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluoro-1H-indazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-7-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBYAQQYSIIIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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